BenchChemオンラインストアへようこそ!

4-Hydroxy-3,5-dimethoxybenzamide

MAO-B Inhibition Neuroprotection Parkinson's Disease Research

Source 4-Hydroxy-3,5-dimethoxybenzamide (syringamide) as a ≥98% reference standard. Its precise 4-OH, 3,5-OCH3 substitution delivers validated sub-nanomolar MAO-B inhibition (IC50 0.310 nM) and defined CYP3A4 affinity (Ki 120 nM)—properties absent in generic benzamide analogs. Deploy as a quantitative positive control for in vitro MAO-B assays, a chemical probe for ADME-Tox drug-drug interaction panels, and an HPLC calibration standard exploiting its distinct XLogP3 (0.4) and pKa (8.67). Rigorous batch purity ensures reproducible pharmacological and analytical outcomes.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 3086-72-4
Cat. No. B1329575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,5-dimethoxybenzamide
CAS3086-72-4
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C(=O)N
InChIInChI=1S/C9H11NO4/c1-13-6-3-5(9(10)12)4-7(14-2)8(6)11/h3-4,11H,1-2H3,(H2,10,12)
InChIKeyXWMSEZHMHBQVLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3,5-dimethoxybenzamide (CAS 3086-72-4): High-Purity Syringamide for Biochemical Research and Pharmaceutical Synthesis


4-Hydroxy-3,5-dimethoxybenzamide (CAS 3086-72-4), also known as syringamide, is a substituted benzamide derivative belonging to the class of dimethoxybenzenes [1]. Characterized by a 4-hydroxy group and 3,5-dimethoxy substitutions on a benzamide core (molecular formula C9H11NO4, MW 197.19), this white crystalline powder exhibits solubility in organic solvents (alcohols, acids, ketones) and limited solubility in water . Its phenolic nature and amide functionality enable its role as a versatile intermediate in organic synthesis and a subject of pharmacological investigation, particularly concerning neurotropic activity and enzyme inhibition profiles [2].

Critical Procurement Alert: Why Unspecified 4-Hydroxy-3,5-dimethoxybenzamide Sources and Simple Analogs Cannot Be Interchanged


Procurement decisions for 4-hydroxy-3,5-dimethoxybenzamide cannot rely on generic substitution or structural similarity alone. The precise substitution pattern (4-OH, 3,5-OCH3) on the benzamide ring dictates its specific physicochemical profile (melting point: 184-185 °C , pKa: 8.67±0.23 , XLogP3: 0.4 [1]), which directly influences solubility, purification, and assay compatibility. More critically, minor structural changes in benzamide analogs lead to substantial, quantifiable differences in biological activity. For instance, simple removal of the 4-hydroxy or methoxy groups, or their rearrangement, profoundly alters enzyme inhibition potency against targets such as MAO-B and CYP3A4. Therefore, sourcing a rigorously characterized, high-purity batch is essential to ensure reproducible and interpretable experimental outcomes, as the evidence below demonstrates that this compound is not a mere scaffold but a discrete molecular entity with a unique, data-backed performance profile.

4-Hydroxy-3,5-dimethoxybenzamide (CAS 3086-72-4): Verifiable Differentiation Guide for Scientific Selection


Unmatched Potency for Human MAO-B Inhibition Compared to Syringic Acid

4-Hydroxy-3,5-dimethoxybenzamide exhibits exceptionally potent inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 value of 0.310 nM [1]. This level of inhibition is orders of magnitude more potent than its carboxylic acid analog, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), for which a definitive IC50 against MAO-B has not been established but is consistently described as having high antioxidant and enzyme-modulating activity without this level of reported potency [2]. This vast difference underscores the critical functional role of the amide moiety over the carboxylic acid for MAO-B engagement.

MAO-B Inhibition Neuroprotection Parkinson's Disease Research

Selective CYP3A4 Enzyme Inhibition Profile Distinct from 4-Hydroxybenzamide

4-Hydroxy-3,5-dimethoxybenzamide acts as an inhibitor of human recombinant cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. Quantitative assays demonstrate a Ki of 120 nM for inhibition of midazolam 1'-hydroxylase activity [1]. This activity is in stark contrast to 4-hydroxybenzamide (lacking the 3,5-dimethoxy groups), for which such specific and potent CYP3A4 inhibition data are absent from major public databases, suggesting the dimethoxy substitution is essential for this specific interaction profile [2].

CYP3A4 Inhibition Drug Metabolism ADME-Tox Pharmacokinetics

Defined Physicochemical Fingerprint Enabling Superior Chromatographic Method Development

The unique combination of a phenolic group and amide moiety in 4-hydroxy-3,5-dimethoxybenzamide results in a distinct physicochemical profile, including a pKa of 8.67±0.23 (predicted) and an XLogP3 of 0.4 [1]. This balanced hydrophilicity-lipophilicity profile is significantly different from less substituted benzamides, like benzamide itself (LogP ~0.64). This difference facilitates the development of specific reverse-phase HPLC methods, as evidenced by its successful separation on a Newcrom R1 column under simple conditions [2].

HPLC Method Development Analytical Chemistry Quality Control Purification

Validated Application as a Key Intermediate in Neurotropic Agent Synthesis

The compound's core structure serves as a critical pharmacophore for neurotropic activity. Research specifically describes the synthesis of a series of 4-hydroxy-3,5-dimethoxybenzamides and their O-substituted derivatives as potential neurotropic agents, establishing its role as a privileged scaffold [1]. This is a more directed application than its use as a generic 'organic synthesis intermediate' and contrasts with analogs like 3,5-dimethoxybenzamide, which are more broadly described as potentiators or intermediates without a specific neurotropic focus .

Neuropharmacology Medicinal Chemistry Synthetic Intermediate

Validated Application Scenarios for Procuring 4-Hydroxy-3,5-dimethoxybenzamide (CAS 3086-72-4)


Development of Potent and Selective MAO-B Inhibitors for Neurodegenerative Disease Models

Procure this compound as a high-purity (>95% or 98%) reference standard or starting material for synthesizing and benchmarking novel MAO-B inhibitors. Its validated sub-nanomolar IC50 (0.310 nM) against human recombinant MAO-B [1] makes it an ideal positive control for in vitro enzymatic assays and a privileged scaffold for structure-activity relationship (SAR) studies aimed at Parkinson's disease and other neurological conditions.

Investigating Drug-Drug Interactions via CYP3A4 Modulation Studies

Utilize this compound in ADME-Tox panels as a defined chemical probe for CYP3A4 inhibition. Its measured Ki of 120 nM [2] provides a quantitative benchmark for assessing the metabolic stability of co-administered drug candidates and for calibrating in vitro systems designed to predict clinical drug-drug interactions.

Robust Analytical Method Development and Quality Control for Benzamide Derivatives

Employ this compound as a standard for developing and validating reverse-phase HPLC methods. Its unique XLogP3 of 0.4 and pKa of ~8.67 [3] provide a distinct retention time and peak shape under standard chromatographic conditions, facilitating the quantification and purity assessment of complex mixtures or novel synthetic benzamide analogs [4].

Medicinal Chemistry Synthesis of Neurotropic Agents

Source this compound as a key intermediate for synthesizing a library of 4-hydroxy-3,5-dimethoxybenzamide derivatives. Its established use in the preparation of potential neurotropic agents [5] provides a direct literature precedent, accelerating the design and synthesis of new chemical entities targeting the central nervous system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.